N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide
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Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused to a thiophene ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetraalkylammonium salts.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated, alkylated, or nitrated derivatives of the thiophene ring.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets microtubules and tubulin proteins, disrupting their polymerization and leading to mitotic blockade and apoptosis in cancer cells.
Pathways Involved: It induces cell cycle arrest at the S phase and triggers apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl pentylone
- Pentylone
- Eutylone
- 1-(1,3-benzodioxol-5-yl)-2-butanamine derivatives
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide is unique due to its combined benzodioxole and thiophene structure, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C15H15NO3S |
---|---|
Molecular Weight |
289.4g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H15NO3S/c1-9-5-6-20-14(9)15(17)16-10(2)11-3-4-12-13(7-11)19-8-18-12/h3-7,10H,8H2,1-2H3,(H,16,17) |
InChI Key |
YUWFAUYKYBSXMY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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